molecular formula C10H15ClN2 B13217080 4-Tert-butyl-6-chloro-2-ethylpyrimidine

4-Tert-butyl-6-chloro-2-ethylpyrimidine

Cat. No.: B13217080
M. Wt: 198.69 g/mol
InChI Key: KPPAUFDSHOADDE-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-chloro-2-ethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a tert-butyl group at position 4, a chlorine atom at position 6, and an ethyl group at position 2. These substituents confer unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-6-chloro-2-ethylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylpyrimidine and tert-butyl chloride.

    Chlorination: The 2-ethylpyrimidine undergoes chlorination at the 6-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated intermediate is then subjected to alkylation with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-6-chloro-2-ethylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products

    Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidines.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

4-Tert-butyl-6-chloro-2-ethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-chloro-2-ethylpyrimidine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. In pharmacological studies, it may interact with cellular targets, affecting signaling pathways and cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylpyrimidine: Another pyrimidine derivative with tert-butyl groups at positions 2, 4, and 6.

    2,6-Di-tert-butyl-4-methylpyridine: A pyridine derivative with tert-butyl groups at positions 2 and 6 and a methyl group at position 4.

    2,4,6-Tri-tert-butylpyridine: A pyridine derivative with tert-butyl groups at positions 2, 4, and 6.

Uniqueness

4-Tert-butyl-6-chloro-2-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both tert-butyl and ethyl groups, along with a chlorine atom, makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

4-tert-butyl-6-chloro-2-ethylpyrimidine

InChI

InChI=1S/C10H15ClN2/c1-5-9-12-7(10(2,3)4)6-8(11)13-9/h6H,5H2,1-4H3

InChI Key

KPPAUFDSHOADDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C(C)(C)C

Origin of Product

United States

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